3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

描述

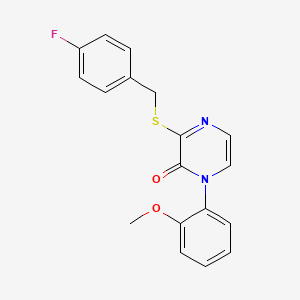

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazinone core substituted with a 4-fluorobenzylthio group and a 2-methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and an appropriate carbonyl compound.

Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a thiol derivative to form the 4-fluorobenzylthio group.

Attachment of the 2-Methoxyphenyl Group: The final step includes the coupling of the 2-methoxyphenyl group to the pyrazinone core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

化学反应分析

Nucleophilic Substitution Reactions

The thioether group (-S-) and pyrazinone ring participate in nucleophilic substitutions under specific conditions:

Key Findings :

-

Alkylation of the thioether sulfur occurs selectively due to its nucleophilicity, forming stable sulfonium intermediates.

-

Electrophilic bromination targets the electron-deficient pyrazinone ring rather than the methoxyphenyl group .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Mechanistic Insights :

-

POCl₃ activates carbonyl groups for cyclocondensation with amines or hydrazines, forming nitrogen-rich heterocycles .

-

Acidic conditions promote dehydration and ring closure via Schiff base intermediates .

Oxidation and Reduction Reactions

The sulfur center and pyrazinone ring exhibit redox activity:

Notable Observations :

-

Controlled oxidation with H₂O₂ stops at the sulfoxide stage without over-oxidizing to sulfone.

-

Catalytic hydrogenation reduces the pyrazinone ring while preserving the methoxyphenyl substituent .

Cross-Coupling Reactions

The compound engages in metal-catalyzed coupling reactions:

Structural Impact :

-

Coupling reactions occur regioselectively at the pyrazinone C-6 position due to electronic directing effects .

-

Alkynylation introduces π-conjugated systems for photophysical applications .

Functional Group Interconversions

The methoxy and fluorine substituents undergo targeted modifications:

Challenges :

-

BBr₃ selectively cleaves methoxy groups without affecting the thioether linkage .

-

Fluorine displacement requires harsh conditions due to the strength of the C-F bond.

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions:

Applications :

-

Ring expansion reactions diversify the heterocyclic scaffold for biological screening .

-

Thiolate intermediates enable further functionalization via alkylation or oxidation.

Photochemical Reactions

Limited studies explore UV-induced transformations:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| UV-Induced Cycloreversion | 254 nm, CH₃CN, 6 h | Cleavage of thioether to free thiol |

Significance :

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of 3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one as an anticancer agent. Research involving cell-based assays has demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7), ovarian cancer (SKOV-3), and lung cancer (A549). The compound appears to induce apoptosis in these cells, suggesting a mechanism that may involve the activation of specific apoptotic pathways .

Mechanism of Action

The compound's mechanism of action is believed to be linked to its ability to inhibit certain kinases involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and subsequent apoptosis. Preliminary studies have shown that it may also affect signaling pathways related to tumor growth and metastasis, although further research is needed to elucidate these mechanisms fully .

Therapeutic Potential

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The neuroprotective effects are hypothesized to be due to its antioxidant capabilities and modulation of neuroinflammatory responses .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

-

Anticancer Efficacy Study :

- Objective : To evaluate the anticancer activity against various tumor cell lines.

- Methodology : MTT assay was performed on MCF7, SKOV-3, and A549 cells.

- Results : Significant reduction in cell viability was observed at micromolar concentrations, with IC50 values indicating potent activity.

-

Neuroprotection in Oxidative Stress Models :

- Objective : To assess neuroprotective effects in neuronal cultures exposed to oxidative stress.

- Methodology : Neuronal cells were treated with varying concentrations of the compound prior to oxidative insult.

- Results : Treated cells showed reduced markers of apoptosis and improved viability compared to untreated controls.

作用机制

The mechanism of action of 3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

相似化合物的比较

Similar Compounds

- 3-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

- 3-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

- 3-((4-methylbenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Uniqueness

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the fluorine atom in the 4-fluorobenzylthio group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.

生物活性

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone class, characterized by its unique structural features including a fluorobenzyl group, a methoxyphenyl moiety, and a thioether functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- A fluorobenzyl group, which may enhance lipophilicity and metabolic stability.

- A methoxy group that could influence solubility and bioactivity.

- A thioether linkage, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazinones have shown significant activity against various pathogens. In vitro evaluations have indicated that certain pyrazinone derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazinone derivatives has been investigated extensively. Compounds structurally related to this compound have demonstrated notable cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values indicating effective inhibition of cancer cell proliferation .

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity due to increased electronegativity, while the methoxy group may facilitate interactions with hydrophobic regions of target proteins. The thioether moiety can also participate in redox reactions, potentially influencing cellular signaling pathways.

Case Studies

A notable study evaluated several pyrazinone derivatives for their antimicrobial and anticancer properties. Among these, compounds exhibiting structural similarities to this compound were tested for efficacy against Mycobacterium tuberculosis and various cancer cell lines using the MABA assay . The results indicated promising activity, suggesting that modifications in the substituent groups can significantly impact biological outcomes.

属性

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-16-5-3-2-4-15(16)21-11-10-20-17(18(21)22)24-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECQVPBXXODRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。